molecular formula C19H13BrO4 B3037145 2-Bromo-4-formyl-6-methoxyphenyl naphthalene-1-carboxylate CAS No. 443294-58-4

2-Bromo-4-formyl-6-methoxyphenyl naphthalene-1-carboxylate

Cat. No. B3037145
CAS RN: 443294-58-4
M. Wt: 385.2 g/mol
InChI Key: PHIHSVHKDLKNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common approach, and in some cases, this is paired with a Matteson–CH2– homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but relatively unknown transformation .

Scientific Research Applications

  • Anticancer Applications : A study by Dhuda et al. (2021) involved synthesizing various triazole-substituted phenyl acetamides using a process related to the compound . These molecules showed potent inhibitory activities against different cancer cell lines, particularly in CNS, Melanoma, and Breast cancer panels (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).

  • Chirality Sensing : Bentley and Wolf (2014) developed stereodynamic probes for rapid binding of amines, amino alcohols, or amino acids. These probes, based on a naphthalene scaffold (similar to the compound ), were successful in chirality sensing of several compounds (Bentley & Wolf, 2014).

  • Regeneration of Phenols from Ethers : Boovanahalli, Kim, and Chi (2004) used high nucleophilicity of bromide ion in ionic liquid for the nucleophilic displacement in ethers to regenerate phenols, a method potentially applicable to compounds like 2-Bromo-4-formyl-6-methoxyphenyl naphthalene-1-carboxylate (Boovanahalli, Kim, & Chi, 2004).

  • Synthesis of Non-Steroidal Anti-Inflammatory Agents : Xu and He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, a closely related compound, as an intermediate in the preparation of anti-inflammatory agents like nabumetone and naproxen (Xu & He, 2010).

  • Fluorescence Imaging Applications : Yoon et al. (2019) synthesized o-Phenylazonaphthol derivatives, including a compound structurally related to this compound, for fluorescence imaging applications (Yoon, Jo, Park, Kim, Kim, & Lee, 2019).

  • Energetics and Reactivity of α-Naphthalenes : Silva, Freitas, and Ribeiro da Silva (2014) conducted a study on the energetics and reactivity of formyl and methoxy α-naphthalene derivatives, providing insights into the structure and reactivity of compounds like this compound (Silva, Freitas, & Ribeiro da Silva, 2014).

  • Synthesis of Fluoronaphthoic Acids : Tagat et al. (2002) described the synthesis of fluorinated versions of naphthoic acids, which are structurally related to the compound . These acids are found in several biologically active compounds (Tagat, McCombie, Nazareno, Boyle, Kozlowski, Chackalamannil, Josien, Wang, & Zhou, 2002).

properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO4/c1-23-17-10-12(11-21)9-16(20)18(17)24-19(22)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIHSVHKDLKNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-formyl-6-methoxyphenyl naphthalene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-formyl-6-methoxyphenyl naphthalene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-formyl-6-methoxyphenyl naphthalene-1-carboxylate
Reactant of Route 4
2-Bromo-4-formyl-6-methoxyphenyl naphthalene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-formyl-6-methoxyphenyl naphthalene-1-carboxylate
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-formyl-6-methoxyphenyl naphthalene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.